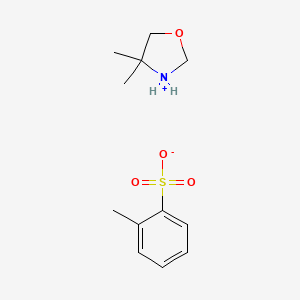
4,4-Dimethyloxazolidinium toluenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dimethyloxazolidinium toluenesulfonate is a chemical compound with the molecular formula C₁₂H₂₄N₂O₃S. It is a derivative of oxazolidine, a five-membered heterocyclic compound containing both nitrogen and oxygen atoms. This compound is known for its unique chemical properties and applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyloxazolidinium toluenesulfonate typically involves the reaction of 4,4-dimethyloxazolidine with toluenesulfonic acid under specific conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane or chloroform, at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process is optimized to achieve high yields and purity, with careful monitoring of reaction parameters such as temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions: 4,4-Dimethyloxazolidinium toluenesulfonate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Aplicaciones Científicas De Investigación
4,4-Dimethyloxazolidinium toluenesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: It is employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 4,4-Dimethyloxazolidinium toluenesulfonate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating biochemical processes within cells.
Comparación Con Compuestos Similares
4,4-Dimethyloxazolidinium toluenesulfonate is unique compared to other similar compounds due to its specific structural features and reactivity. Some similar compounds include:
4-Methyl-1,3-oxazolidine toluenesulfonate
3,3-Dimethyl-1,3-oxazolidine toluenesulfonate
2,4-Dimethyl-1,3-oxazolidine toluenesulfonate
These compounds share the oxazolidine core but differ in their substituents, leading to variations in their chemical properties and applications.
Propiedades
Fórmula molecular |
C12H19NO4S |
|---|---|
Peso molecular |
273.35 g/mol |
Nombre IUPAC |
4,4-dimethyl-1,3-oxazolidin-3-ium;2-methylbenzenesulfonate |
InChI |
InChI=1S/C7H8O3S.C5H11NO/c1-6-4-2-3-5-7(6)11(8,9)10;1-5(2)3-7-4-6-5/h2-5H,1H3,(H,8,9,10);6H,3-4H2,1-2H3 |
Clave InChI |
RGJCMMCMGCMXGB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1S(=O)(=O)[O-].CC1(COC[NH2+]1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Butane, 1-[2-(1,1-dimethylethoxy)ethoxy]-](/img/structure/B15346536.png)






![[(3S,5R,8R,9S,10S,13R,14S,17S)-17-(2-amino-1,3-thiazol-3-ium-4-yl)-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate;chloride](/img/structure/B15346578.png)



![[1,1'-Biphenyl]-4-carboxylic acid, 4'-pentyl-, 2-cyano-4-heptylphenyl ester](/img/structure/B15346614.png)
